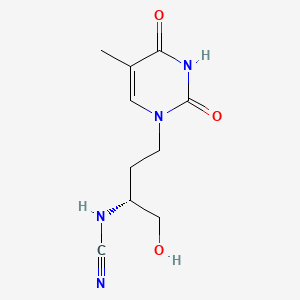
Cyanamide, (3-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-1-(hydroxymethyl)propyl)-, (R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyanamide, (3-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-1-(hydroxymethyl)propyl)-, ®- is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a cyanamide group attached to a pyrimidine ring, which is further substituted with a hydroxymethyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyanamide, (3-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-1-(hydroxymethyl)propyl)-, ®- typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives and cyanamide. The reaction conditions may require specific catalysts, solvents, and temperature control to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound might involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography could be employed to purify the final product.
化学反应分析
Types of Reactions
Cyanamide, (3-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-1-(hydroxymethyl)propyl)-, ®- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction’s outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while substitution reactions could introduce new functional groups into the molecule.
科学研究应用
Cyanamide, (3-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-1-(hydroxymethyl)propyl)-, ®- has various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Cyanamide, (3-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-1-(hydroxymethyl)propyl)-, ®- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
相似化合物的比较
Similar Compounds
Cyanamide: A simpler compound with a similar functional group.
Pyrimidine Derivatives: Compounds with a pyrimidine ring structure.
Hydroxymethyl Substituted Compounds: Molecules with a hydroxymethyl group attached to different cores.
Uniqueness
Cyanamide, (3-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-1-(hydroxymethyl)propyl)-, ®- is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to similar compounds.
属性
CAS 编号 |
131652-65-8 |
|---|---|
分子式 |
C10H14N4O3 |
分子量 |
238.24 g/mol |
IUPAC 名称 |
[(2R)-1-hydroxy-4-(5-methyl-2,4-dioxopyrimidin-1-yl)butan-2-yl]cyanamide |
InChI |
InChI=1S/C10H14N4O3/c1-7-4-14(10(17)13-9(7)16)3-2-8(5-15)12-6-11/h4,8,12,15H,2-3,5H2,1H3,(H,13,16,17)/t8-/m1/s1 |
InChI 键 |
PMDLLFOONVYJBC-MRVPVSSYSA-N |
手性 SMILES |
CC1=CN(C(=O)NC1=O)CC[C@H](CO)NC#N |
规范 SMILES |
CC1=CN(C(=O)NC1=O)CCC(CO)NC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















